4-(tert-Butoxy)pyrimidine-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)13-8-7(5-12)4-10-6-11-8/h4-6H,1-3H3 |
InChI Key |
AMGIXQYSELDPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=NC=C1C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Tert Butoxy Pyrimidine 5 Carbaldehyde and Analogues
De Novo Synthesis Approaches to Functionalized Pyrimidine-5-Carbaldehydes
De novo synthesis, the construction of the pyrimidine (B1678525) ring from acyclic precursors, offers a versatile approach to introduce a wide array of functional groups. davuniversity.orgcreative-proteomics.commicrobenotes.com This strategy is fundamental to creating diverse pyrimidine-5-carbaldehydes.
The introduction of a formyl group at the C-5 position of the pyrimidine ring is a key step in the synthesis of pyrimidine-5-carbaldehydes. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation. ijpcbs.comchemistrysteps.com This reaction typically employs a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to effect an electrophilic substitution on an activated aromatic or heteroaromatic ring. ijpcbs.com
The Vilsmeier-Haack reaction is an efficient and mild method for formylating reactive aromatic and heteroaromatic substrates. ijpcbs.com For pyrimidine precursors, the reaction proceeds via the formation of a chloromethyliminium salt, which acts as the electrophile, attacking the electron-rich C-5 position of the pyrimidine ring. chemistrysteps.com Subsequent hydrolysis of the resulting iminium species yields the desired aldehyde. The choice of solvent can significantly influence the reaction's efficiency, with DMF often serving as both a reagent and a solvent, leading to higher yields in some cases. mdpi.com
Variants of the Vilsmeier-Haack reaction may utilize different formylating agents or activators to accommodate various substrates and improve yields. researchgate.net The formyl group introduced via this method is a versatile handle for further synthetic transformations, allowing for the generation of a diverse library of pyrimidine derivatives. researchgate.net
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | DMF | 80 | 5 | 61 | mdpi.com |
| 5-Methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine | Vilsmeier Reagent | Not specified | Not specified | Not specified | Not specified | researchgate.net |
The tert-butoxy (B1229062) group is a key feature of the target molecule, and its introduction onto the pyrimidine scaffold is a critical synthetic step. The bulky nature of the tert-butyl group can influence the reactivity and properties of the final compound. rsc.orgresearchgate.net A common and effective strategy involves the nucleophilic substitution of a halogen atom, typically chlorine, on a pyrimidine ring with a tert-butoxide source.
Halogenated pyrimidines, such as 2,4-dichloropyrimidines, are excellent starting materials for this purpose. The chlorine atoms at the C-2 and C-4 positions are susceptible to nucleophilic attack. The C-4 position is generally more reactive towards nucleophiles than the C-2 position, allowing for regioselective substitution. researchgate.net This reaction is typically carried out in the presence of a strong base, such as sodium hydride, which deprotonates tert-butanol (B103910) to generate the tert-butoxide nucleophile.
The tert-butoxycarbonyl (Boc) group, while primarily known as a protecting group for amines, provides a point of comparison for the reactivity and stability of the tert-butyl ether linkage. wikipedia.org The tert-butoxy group itself is generally stable under basic and nucleophilic conditions but can be cleaved under strong acidic conditions.
Achieving regioselectivity in the synthesis of 4-substituted pyrimidine-5-carbaldehydes is paramount for accessing specific isomers with desired biological activities. The inherent reactivity of the pyrimidine ring often dictates the position of substitution. As mentioned, in nucleophilic aromatic substitution reactions on dihalopyrimidines, the C-4 position is generally favored for attack. researchgate.net
Organolithium reagents can also be employed for the regioselective functionalization of pyrimidines. researchgate.net For instance, lithiation of a suitably protected pyrimidine followed by quenching with an electrophile can introduce a substituent at a specific position. The synthesis of pyrimidine-5-carbaldehyde (B119791) itself can be achieved by lithiation of 5-bromopyrimidine (B23866) followed by reaction with a formylating agent like ethyl formate. chemicalbook.com
Furthermore, the regioselective functionalization of a pre-existing pyrimidine core, such as 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), allows for the sequential and controlled introduction of different substituents at the C-2, C-4, and C-6 positions.
Convergent and Divergent Synthetic Routes to 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its analogues.
In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. researchgate.netnih.govnih.gov A common precursor, such as a halogenated pyrimidine-5-carbaldehyde, could be used to generate a library of analogues by reacting it with various nucleophiles to introduce different substituents at the 4-position, including the tert-butoxy group. This strategy is particularly useful for exploring structure-activity relationships in drug discovery. A divergent approach to 2-aminopyrimidines has been demonstrated, highlighting the potential for functional-group-divergent synthesis on the pyrimidine core. nih.gov
Exploration of One-Pot and Multicomponent Synthesis Strategies for Pyrimidine-5-Carbaldehydes
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. scholarsresearchlibrary.commdpi.comnih.govnih.gov These strategies are increasingly being applied to the synthesis of complex heterocyclic compounds, including pyrimidines.
A multicomponent synthesis of pyrimidines can involve the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and a guanidine (B92328) or urea (B33335) derivative. scholarsresearchlibrary.comias.ac.in While these methods are powerful for generating highly substituted pyrimidines, their direct application to the synthesis of this compound would require careful selection of starting materials to incorporate the desired functionalities. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach to this class of compounds. organic-chemistry.orgnih.gov
One-pot syntheses of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides have been developed using ammonium (B1175870) chloride as a catalyst under solvent-free conditions, demonstrating the potential for environmentally friendly synthetic routes. ias.ac.in
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehyde, Ethyl Cyanoacetate, Guanidine Nitrate | Piperidine (B6355638), Aqueous Media | Substituted Pyrimidines | scholarsresearchlibrary.com |
| Aldehyde, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine, Reflux | Tetrazolo[1,5-a]pyrimidine-6-carbonitriles | mdpi.com |
| Aldehyde, Malononitrile, Guanidine/Urea | Ammonium Chloride, Solvent-free | Pyrimidine-5-carbonitriles | ias.ac.in |
| Amidines, Alcohols | Iridium-pincer complex | Substituted Pyrimidines | organic-chemistry.orgnih.gov |
Chemo- and Biocatalytic Approaches for the Enantioselective Synthesis of Chiral Pyrimidine Intermediates (General context for advanced synthesis)
While this compound itself is achiral, the synthesis of chiral pyrimidine intermediates is a significant area of research, particularly for the development of enantiomerically pure pharmaceuticals. Chemo- and biocatalytic methods are at the forefront of enantioselective synthesis.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high stereo- and chemoselectivity under mild conditions. worktribe.comrsc.orgeurekaselect.com Enzymes such as nucleoside phosphorylases can be used in the synthesis of nucleoside analogues, which are structurally related to pyrimidines. worktribe.com These enzymes can catalyze the formation of glycosidic bonds with high stereocontrol. The synthesis of chiral amines from ketones, a key transformation in the synthesis of many pharmaceuticals, has been achieved with high enantioselectivity using biocatalysts. worktribe.com
Chemo-catalytic methods, employing chiral metal complexes or organocatalysts, also provide powerful tools for asymmetric synthesis. A highly enantioselective cyclopropanation to synthesize pyrimidine-substituted diester D-A cyclopropanes has been reported, demonstrating the potential for creating chiral pyrimidine-containing building blocks. rsc.org These advanced catalytic methods, while not directly applied to the synthesis of the achiral target molecule of this article, represent the cutting edge of synthetic chemistry for producing complex, chiral pyrimidine derivatives.
Optimization of Reaction Conditions and Yields for the Efficient Production of this compound
The efficient synthesis of this compound is crucial for its application as a key intermediate in the development of more complex molecules. The optimization of reaction conditions is a critical step to ensure high yields, purity, and scalability of the production process. A common and effective method for the introduction of a formyl group onto an activated heterocyclic ring system is the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.org This reaction typically utilizes a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). ijpcbs.com
Research efforts have focused on optimizing the Vilsmeier-Haack reaction for the formylation of pyrimidine derivatives to maximize the yield of the desired 5-carbaldehyde product. The optimization process involves a systematic investigation of various reaction parameters, including the choice of solvent, reaction temperature, and reaction duration.
A representative study on the formylation of a pyrimidine precursor to yield a pyrimidine-5-carbaldehyde investigated the influence of different solvents on the reaction outcome. The use of N,N-dimethylformamide (DMF) not only serves as a reagent for the formation of the Vilsmeier reagent but can also act as the reaction solvent. mdpi.com The study compared the efficacy of DMF with other organic solvents such as benzene (B151609), 1,2-dichloroethane (B1671644), and o-xylene. mdpi.com The results, as summarized in the table below, indicated that the choice of solvent significantly impacts both the reaction time and the isolated yield of the product.
The investigation revealed that conducting the reaction in DMF resulted in a notably higher yield and a shorter reaction time compared to the other solvents tested. mdpi.com This is likely due to the dual role of DMF as both a reagent and a solvent, which ensures a high concentration of the Vilsmeier reagent and facilitates the reaction kinetics. In contrast, solvents like benzene and 1,2-dichloroethane provided lower yields even with extended reaction times.
Table 1: Optimization of Reaction Conditions for the Synthesis of a Pyrimidine-5-carbaldehyde Derivative
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | N,N-Dimethylformamide (DMF) | 100 | 2 | 85 |
| 2 | 1,2-Dichloroethane | 80 | 6 | 62 |
| 3 | Benzene | 80 | 6 | 58 |
| 4 | o-Xylene | 120 | 4 | 75 |
Chemical Reactivity and Transformation Pathways of 4 Tert Butoxy Pyrimidine 5 Carbaldehyde
Reactivity and Derivatization at the Carbaldehyde Functionality of 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
The aldehyde group is a primary site for reactivity, readily undergoing transformations that enable carbon-chain extension and functional group modification. Its electrophilic carbon is susceptible to attack by a wide array of nucleophiles.
Nucleophilic Addition Reactions, including Organometallic Reagent Additions (e.g., formation of pyrimidyl alkanols)
Nucleophilic addition to the carbonyl carbon of the formyl group is a fundamental pathway for creating new carbon-carbon bonds. wikipedia.org Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the aldehyde to form a secondary alcohol upon aqueous workup. masterorganicchemistry.com This transformation results in the formation of pyrimidyl alkanols, where a new alkyl or aryl substituent is introduced.
While specific studies detailing the addition of organometallic reagents to this compound are not prevalent in the reviewed literature, the reactivity can be inferred from similar pyrimidine (B1678525) systems. For instance, research on the addition of Grignard reagents to 4-amino-5-cyano-2-methylpyrimidine demonstrates that nucleophilic attack occurs at the C6 position, facilitated by the cyano group. nih.gov However, in the case of this compound, the primary site of attack for strong nucleophiles like Grignard reagents would be the highly electrophilic aldehyde carbon. The reaction would proceed via a tetrahedral alkoxide intermediate, which is then protonated to yield the corresponding secondary alcohol, (4-(tert-butoxy)pyrimidin-5-yl)methanol, substituted with the R-group from the organometallic reagent.
Table 1: Predicted Nucleophilic Addition of Organometallic Reagents
| Organometallic Reagent | Predicted Product | Reaction Type |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | 1-(4-(tert-butoxy)pyrimidin-5-yl)ethan-1-ol | Grignard Addition |
| Phenyllithium (C₆H₅Li) | (4-(tert-butoxy)pyrimidin-5-yl)(phenyl)methanol | Organolithium Addition |
| Ethylmagnesium Chloride (CH₃CH₂MgCl) | 1-(4-(tert-butoxy)pyrimidin-5-yl)propan-1-ol | Grignard Addition |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group of this compound can be oxidized to the corresponding 4-(tert-butoxy)pyrimidine-5-carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) are typically employed for this transformation. A chemoselective method using potassium tert-butoxide as both a base and an oxygen source has been developed for the oxidation of various aromatic and heteroaromatic aldehydes to their carboxylic acids, which could be applicable here. rsc.org
Reduction: Reduction of the aldehyde yields the primary alcohol, (4-(tert-butoxy)pyrimidin-5-yl)methanol. This is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this purpose, while the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent can also be used. researchgate.net Studies on the reduction of other pyrimidine-5-carboxylates with LiAlH₄ indicate that the presence of an electron-donating group at the C4-position, such as the tert-butoxy (B1229062) group, increases the electron density of the pyrimidine ring. This effect favors the selective reduction of the C5-substituent (the aldehyde) without concomitant reduction of the heterocyclic ring, leading to the formation of the corresponding hydroxymethylpyrimidine. researchgate.net
Table 2: Representative Oxidation and Reduction Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 4-(tert-butoxy)pyrimidine-5-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (4-(tert-butoxy)pyrimidin-5-yl)methanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-(tert-butoxy)pyrimidin-5-yl)methanol |
Condensation Reactions (e.g., Wittig, Knoevenagel, Aldol (B89426) Variants) for Carbon-Carbon Bond Formation
Condensation reactions provide powerful methods for forming new carbon-carbon double bonds by converting the carbonyl C=O bond into a C=C bond.
Wittig Reaction : This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). wikipedia.orgorganic-chemistry.org The reaction is highly reliable for converting aldehydes into alkenes with a defined location for the double bond. libretexts.orgmasterorganicchemistry.com Depending on the nature of the 'R' group on the ylide, either (E)- or (Z)-alkenes can be formed selectively. organic-chemistry.org Reacting this compound with various Wittig reagents would yield a range of 5-vinylpyrimidine derivatives.
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgresearchgate.net The initial nucleophilic addition is followed by a dehydration step to produce a new C=C double bond. wikipedia.org This method is instrumental in synthesizing α,β-unsaturated products.
Aldol Condensation : In an aldol reaction, an enolate reacts with a carbonyl compound. sigmaaldrich.com A "crossed" or "mixed" aldol condensation would involve the reaction of this compound with an enolizable ketone or aldehyde. masterorganicchemistry.com Since the target molecule lacks α-hydrogens, it can only act as the electrophilic partner (the acceptor). To avoid self-condensation of the enolizable partner, the reaction is often performed by slowly adding the enolizable compound to a mixture of the non-enolizable aldehyde and a base. The resulting β-hydroxy carbonyl compound can often be dehydrated upon heating to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com
Table 3: Examples of Condensation Reactions for C-C Bond Formation
| Reaction Name | Reagent Type | General Product Structure |
|---|---|---|
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | 5-(alkenyl)pyrimidine derivative |
| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | α,β-unsaturated pyrimidine derivative |
| Crossed Aldol Condensation | Enolizable Ketone/Aldehyde | β-hydroxy carbonyl or α,β-unsaturated carbonyl pyrimidine derivative |
Direct Transformations and Elaborations of the Formyl Group
Beyond the reactions described above, the formyl group can be directly converted into other important functional groups. These transformations broaden the synthetic utility of the parent aldehyde. Examples of such elaborations include:
Formation of Imines and Oximes : Reaction with primary amines (R-NH₂) yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime.
Conversion to Nitrile : The aldehyde can be converted to a nitrile (cyano group) in a two-step process involving the formation of the oxime followed by dehydration using reagents like acetic anhydride.
Reductive Amination : The aldehyde can react with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form a new C-N bond, yielding a secondary or tertiary amine.
Reactivity and Functionalization of the Pyrimidine Heterocycle in this compound
The pyrimidine ring itself is a site for strategic chemical modifications. The nature and position of substituents can influence the ring's reactivity towards electrophiles and nucleophiles.
Strategic Functional Group Interconversions on the Pyrimidine Ring
A key functional group on the pyrimidine ring is the tert-butoxy group at the C4 position. This group serves as a protecting group for the corresponding pyrimidin-4-ol (or its tautomer, pyrimidin-4-one). The C-O bond of the tert-butyl ether is susceptible to cleavage under acidic conditions, which is a common deprotection strategy. researchgate.net
Treatment of this compound with a strong acid, such as trifluoroacetic acid (TFA), would likely lead to the cleavage of the tert-butyl group, liberating the C4-hydroxyl group to yield 4-hydroxy-pyrimidine-5-carbaldehyde. nih.gov This transformation is significant as it unmasks a reactive hydroxyl group, which can then participate in further reactions, such as O-alkylation or conversion to a leaving group (e.g., a chloro group via POCl₃) for subsequent nucleophilic aromatic substitution reactions. The electron-deficient nature of the pyrimidine ring makes positions C2, C4, and C6 susceptible to nucleophilic attack, especially when a good leaving group is present at one of these positions. wikipedia.org
Ring Annulation Reactions Utilizing the Pyrimidine-5-Carbaldehyde (B119791) Scaffold, including Friedländer-Type Syntheses
The pyrimidine-5-carbaldehyde moiety within this compound is a key functional group that enables the construction of fused heterocyclic systems through ring annulation reactions. These reactions involve the formation of a new ring fused to the existing pyrimidine core. A prominent example of such transformations is the Friedländer annulation and related condensation reactions, which provide a direct route to polycyclic heteroaromatic compounds. wikipedia.orgorganic-chemistry.org
The classical Friedländer synthesis involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester, to form a quinoline (B57606) ring. wikipedia.orgjk-sci.com While this compound does not possess the requisite ortho-amino group for a direct Friedländer reaction, its structural analogue, 4-aminopyrimidine-5-carbaldehyde, serves as a valuable precedent for this type of transformation. arkat-usa.org
In a similar fashion, the aldehyde group at the C5 position of the 4-(tert-butoxy)pyrimidine scaffold can react with active methylene compounds in a condensation-cyclization sequence. This reaction leads to the formation of pyrido[4,5-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. The reaction typically proceeds via an initial aldol-type condensation between the pyrimidine carbaldehyde and the enolate of the active methylene compound, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system.
Studies on analogous 4-aminopyrimidine-5-carbaldehydes have shown that these compounds react with various acetophenones under solvent-free conditions in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) to produce 7-arylpyrido[2,3-d]pyrimidines in moderate to good yields. arkat-usa.org This suggests a viable pathway for the 4-(tert-butoxy) analogue to form the corresponding pyrido[4,5-d]pyrimidine core structure. The choice of catalyst, whether acid or base, can influence the reaction rate and outcome. nih.gov
| Reactant A | Reactant B (Active Methylene Compound) | Resulting Fused System | Typical Conditions |
|---|---|---|---|
| This compound | Ketone (e.g., Acetophenone) | Pyrido[4,5-d]pyrimidine | Acid or base catalysis (e.g., BF₃·Et₂O, NaOH), often with heating. |
| This compound | Malononitrile (B47326) | Pyrido[4,5-d]pyrimidine | Base catalysis (e.g., piperidine), solvent like ethanol. |
| This compound | Ethyl Cyanoacetate | Pyrido[4,5-d]pyrimidine | Base catalysis (e.g., sodium ethoxide), ethanol. |
Selective Manipulation and Deprotection Strategies for the tert-Butoxy Group in this compound
The tert-butoxy group at the C4 position of the pyrimidine ring serves as a crucial protecting group for the corresponding pyrimidin-4-one tautomer. Its selective removal is a key step in synthetic sequences where the unprotected pyrimidinone is required for subsequent reactions or as the final target molecule. The stability of the tert-butyl ether linkage allows it to withstand a range of reaction conditions, yet it can be cleaved under specific, controlled protocols. organic-chemistry.org
The deprotection of aryl tert-butyl ethers, a category to which the 4-(tert-butoxy)pyrimidine linkage belongs, is most commonly achieved under acidic conditions. acs.orggoogle.com The mechanism involves protonation of the ether oxygen atom by a strong acid, followed by the cleavage of the carbon-oxygen bond to release the highly stable tert-butyl cation and the corresponding pyrimidin-4-one.
Trifluoroacetic acid (TFA), either neat or in a solvent such as dichloromethane (B109758) (DCM), is a standard reagent for this transformation. thermofisher.com The reaction is often performed at room temperature and proceeds to completion, providing a clean conversion to the deprotected product. Other acidic systems, such as aqueous phosphoric acid, have also been reported as effective and environmentally benign reagents for the cleavage of tert-butyl ethers. organic-chemistry.org The choice of reagent can be critical for substrates containing other acid-sensitive functional groups, allowing for selective deprotection. nih.gov While less common for aryl tert-butyl ethers, some Lewis acids have also been employed for this purpose. organic-chemistry.org
The selectivity of the deprotection is a significant advantage. For instance, it is possible to selectively cleave tert-butyl esters in the presence of tert-butyl ethers under carefully controlled conditions, highlighting the nuanced reactivity that can be exploited in complex syntheses. jst.go.jp
| Deprotection Reagent | Typical Solvent | General Conditions | Product |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room temperature | Pyrimidin-4-one-5-carbaldehyde |
| Hydrochloric Acid (HCl) | Dioxane or Ethanol | Room temperature or mild heating | Pyrimidin-4-one-5-carbaldehyde |
| Aqueous Phosphoric Acid (H₃PO₄) | Water/Co-solvent | Mild heating | Pyrimidin-4-one-5-carbaldehyde |
| Lewis Acids (e.g., ZnBr₂) | Inert solvent (e.g., DCM) | Varies with substrate | Pyrimidin-4-one-5-carbaldehyde |
Strategic Applications of 4 Tert Butoxy Pyrimidine 5 Carbaldehyde in Complex Molecule Synthesis
Role as a Key Intermediate and Versatile Building Block in the Synthesis of Diverse Organic Molecules
4-(tert-Butoxy)pyrimidine-5-carbaldehyde serves as a pivotal intermediate in organic synthesis due to its inherent reactivity and structural features. chemimpex.comrsc.org The aldehyde functional group at the C-5 position is a versatile handle for a wide range of chemical transformations, including nucleophilic additions, Wittig reactions, and reductive aminations, enabling the introduction of diverse substituents and the extension of carbon chains. researchgate.net The tert-butoxy (B1229062) group at the C-4 position acts as an effective protecting group for the pyrimidone oxygen, preventing unwanted side reactions and allowing for selective modifications at other positions of the heterocyclic ring. This protecting group can be readily removed under mild acidic conditions to unveil the 4-oxo functionality, a common feature in many biologically significant molecules. researchgate.net
The utility of this compound as a building block is demonstrated in its application in multicomponent reactions, where its dual functionality can be exploited to construct complex molecular frameworks in a single step. organic-chemistry.org Its structure allows for the strategic introduction of various functional groups, making it an essential intermediate for creating libraries of pyrimidine (B1678525) derivatives for drug discovery and materials science research. chemimpex.comnih.gov
Table 1: Key Reactions Utilizing the Aldehyde Functionality
| Reaction Type | Reagents/Conditions | Outcome | Synthetic Advantage |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylides | C=C bond formation | Carbon chain extension, introduction of alkenyl groups |
| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | C-N bond formation | Synthesis of amine derivatives |
| Grignard/Organolithium Addition | RMgX or RLi | Secondary alcohol formation | Creation of new stereocenters and complex side chains |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-unsaturated system | Formation of conjugated systems for further functionalization |
Utility in the Construction of Functionalized Nucleoside Analogues and Derivatives
Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. nih.govmdpi.com this compound is an invaluable precursor in the synthesis of modified pyrimidine nucleosides. nih.gov The aldehyde group can be elaborated into various substituents found at the C-5 position of nucleobases, or it can be reduced to a hydroxymethyl group, which is a key component for subsequent glycosylation reactions to form the nucleoside linkage. nih.govrsc.org
The synthesis strategy often involves the modification of the aldehyde followed by the coupling of the pyrimidine base with a protected sugar moiety. nih.govchemrxiv.orgrsc.org After the formation of the nucleoside, the tert-butoxy group can be deprotected to yield analogues of uridine (B1682114) or, through further chemical steps, cytidine. This approach allows for the creation of nucleosides with diverse functionalities at the C-5 position, a modification known to impact biological activity. rsc.orgresearchgate.net For instance, the introduction of alkenyl or alkynyl groups via the aldehyde can lead to potent enzyme inhibitors or fluorescent probes for biological imaging. nih.gov The versatility of this building block facilitates the development of novel nucleoside derivatives with potentially improved pharmacological profiles. chemrxiv.orgrsc.orgnih.gov
Precursor in the Development of Novel and Biologically Relevant Heterocyclic Systems
The reactivity of the aldehyde group in this compound makes it an excellent starting point for the construction of fused heterocyclic systems. researchgate.netelsevier.com These polycyclic structures are of significant interest in medicinal chemistry due to their rigid conformations and diverse biological activities. benthamscience.comnih.gov Through condensation and cyclization reactions with various bifunctional reagents, the pyrimidine ring can be annulated to form systems such as:
Pyrido[2,3-d]pyrimidines: Formed by reaction with enolates or enamines, these compounds are known for their kinase inhibitory activities.
Thieno[2,3-d]pyrimidines: Constructed using reagents containing sulfur, these derivatives have shown promise as anticancer and anti-inflammatory agents.
Furo[2,3-d]pyrimidines: Synthesized via reactions leading to the formation of a furan (B31954) ring fused to the pyrimidine core. researchgate.net
Pyrrolo[2,3-d]pyrimidines: These fused systems can be accessed through reactions involving amino-functionalized reagents.
The aldehyde facilitates intramolecular cyclizations or acts as an electrophilic partner in intermolecular reactions that build the new heterocyclic ring. dntb.gov.ua The ability to generate a wide range of fused pyrimidines from a single, versatile precursor is highly advantageous for creating chemical libraries for high-throughput screening in drug discovery programs. researchgate.netmdpi.com
Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrimidine-5-carbaldehydes
| Fused System | General Synthetic Approach | Potential Biological Relevance |
|---|---|---|
| Pyrido[2,3-d]pyrimidine | Condensation with β-ketoesters or malononitrile (B47326) derivatives | Kinase inhibitors, anticancer agents |
| Thieno[2,3-d]pyrimidine | Gewald reaction with sulfur and active methylene nitriles | Anti-inflammatory, antimicrobial |
| Furo[2,3-d]pyrimidine | Cyclization reactions involving oxygen nucleophiles | Antiviral, enzyme inhibitors |
| Pyrrolo[2,3-d]pyrimidine | Paal-Knorr type synthesis or multicomponent reactions | Anticancer, antiviral |
Application in the Synthesis of Agrochemical Precursors and Advanced Intermediates
The pyrimidine core is a prevalent feature in many modern agrochemicals, including herbicides, fungicides, and insecticides. chemimpex.comresearchgate.net this compound serves as a key building block for the synthesis of novel agrochemical candidates. The aldehyde functionality allows for the attachment of various toxophoric or pharmacophoric groups, enabling the fine-tuning of biological activity and specificity. chemimpex.com
The synthesis of complex agrochemicals often requires multi-step sequences, and having a versatile intermediate like this compound streamlines the process. It provides a platform to explore structure-activity relationships by systematically modifying the substituent derived from the aldehyde group. This approach contributes to the development of more effective and environmentally benign crop protection agents by enabling the creation of compounds with optimized efficacy and reduced off-target effects. researchgate.net
Contribution to Research in Precursors for Optoelectronic and Sensor Technologies
Beyond its biological applications, the pyrimidine ring is also explored in materials science for its electron-deficient nature. This property makes it a suitable component in organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and sensors. rsc.org Specifically, pyrimidine derivatives have been incorporated into molecules exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. nih.gov
This compound is a promising precursor for such materials. The aldehyde group provides a convenient point for extending the π-conjugated system of the molecule through reactions like Knoevenagel or Wittig condensations. By attaching electron-donating groups to the molecule via the aldehyde, researchers can construct donor-acceptor (D-A) structures. The electronic properties, such as the energy levels of the frontier molecular orbitals and the emission wavelength, can be finely tuned by modifying the substituents. nih.gov This makes this compound a valuable building block for the systematic design and synthesis of novel materials for advanced optoelectronic applications. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies for Research on 4 Tert Butoxy Pyrimidine 5 Carbaldehyde
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC)
High-field NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 4-(tert-Butoxy)pyrimidine-5-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides an unambiguous assignment of all proton and carbon resonances.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde proton, the two pyrimidine (B1678525) ring protons, and the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum would similarly display signals for the aldehyde carbonyl carbon, the four distinct pyrimidine ring carbons, and the quaternary and methyl carbons of the tert-butyl group.
COSY: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, no cross-peaks would be anticipated in a COSY spectrum, as all proton environments are isolated from each other by more than three bonds, leading to singlet signals in the ¹H NMR spectrum.
HSQC: The HSQC experiment maps protons directly to the carbons to which they are attached (one-bond ¹JCH coupling). This is crucial for assigning the carbon signals of the protonated pyrimidine positions and the tert-butyl group.
HMBC: The HMBC experiment reveals longer-range correlations between protons and carbons (typically two to three bonds, ²JCH and ³JCH). This technique is particularly powerful for identifying the connectivity between key functional groups. For instance, the aldehyde proton (H-C=O) would show a correlation to the pyrimidine carbon C5, confirming its position. Likewise, the tert-butyl protons would show correlations to the quaternary carbon of the tert-butyl group and, importantly, to the C4 carbon of the pyrimidine ring, confirming the position of the ether linkage.
Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.2 (s, 1H) | 185 - 190 | C5, C6 |
| Pyrimidine H2 | 9.0 - 9.2 (s, 1H) | 158 - 162 | C4, C6 |
| Pyrimidine H6 | 8.7 - 8.9 (s, 1H) | 155 - 159 | C4, C5, CHO |
| tert-Butyl (-C(CH₃)₃) | 1.5 - 1.7 (s, 9H) | 28 - 30 (methyl) | C-quaternary, C4 |
| Pyrimidine C4 | - | 165 - 170 | H-tert-Butyl, H2, H6 |
| Pyrimidine C5 | - | 115 - 120 | H-aldehyde, H6 |
| tert-Butyl (C-quat) | - | 80 - 85 | H-tert-Butyl |
Note: Predicted values are based on typical chemical shifts for these functional groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₉H₁₂N₂O₂), HRMS can verify the molecular formula by matching the experimentally measured mass of the molecular ion ([M+H]⁺ or [M]⁺˙) to its calculated exact mass to within a few parts per million (ppm).
Beyond molecular formula confirmation, fragmentation analysis within the mass spectrometer provides structural information. Under techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule will break apart in a predictable manner. A plausible fragmentation pathway for this compound involves the loss of a tert-butyl cation or isobutylene, which is a characteristic fragmentation for tert-butyl ethers, leading to a prominent fragment ion. Subsequent loss of carbon monoxide (CO) from the aldehyde group can also be expected.
Table 2: Predicted HRMS Data and Plausible Fragments for this compound.
| Species | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.0977 | Protonated molecular ion |
| [M-C₄H₈]⁺˙ | C₅H₄N₂O₂⁺˙ | 124.0273 | Molecular ion after loss of isobutylene |
| [M-C₄H₉]⁺ | C₅H₃N₂O₂⁺ | 123.0195 | Molecular ion after loss of tert-butyl cation |
| [M-C₄H₈-CO]⁺˙ | C₄H₄N₂O⁺˙ | 96.0324 | Fragment after subsequent loss of carbon monoxide |
X-ray Crystallography for Unambiguous Solid-State Structural Determination and Absolute Configuration Assignment
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can calculate the electron density map and thereby determine the precise position of every atom. This technique provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and torsional angles.
Table 3: Representative Data Obtainable from X-ray Crystallography.
| Parameter | Information Provided | Example for this compound |
|---|---|---|
| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry elements within the unit cell | e.g., P2₁/c |
| Unit Cell Dimensions | Size of the repeating crystal lattice (a, b, c, α, β, γ) | e.g., a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |
| Bond Lengths | Precise interatomic distances | C=O, C-O, C=N, C-C bond lengths |
| Bond Angles | Angles between bonded atoms | Angles defining the geometry of the pyrimidine ring and substituents |
| Torsion Angles | Conformation of substituents | Orientation of the tert-butyl group relative to the pyrimidine ring |
Infrared and Raman Spectroscopy for Detailed Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, rocking). These techniques are excellent for identifying the functional groups present in a molecule.
For this compound, the spectra would be dominated by characteristic vibrational bands. The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the aldehyde group. The pyrimidine ring would exhibit a series of characteristic C=C and C=N stretching bands. The tert-butyl group would be identified by its C-H stretching and bending vibrations.
Table 4: Expected Key Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |
|---|---|---|---|
| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 | IR (Medium) |
| Aldehyde C=O | Stretch | 1680-1705 | IR (Strong) |
| Pyrimidine Ring | C=N, C=C Stretches | 1500-1620 | IR/Raman (Medium-Strong) |
| tert-Butyl C-H | Asymmetric/Symmetric Stretch | 2950-3000 | IR/Raman (Strong) |
| tert-Butyl C-H | Bending | 1370 & 1390 (doublet) | IR (Medium) |
| Ether C-O | Stretch | 1200-1280 | IR (Strong) |
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, SFC) for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile, would be employed. Purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks, often using a UV detector set to a wavelength where the pyrimidine ring absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for compounds that are volatile and thermally stable. Given its molecular weight and functional groups, this compound may be amenable to GC-MS analysis, which provides separation based on boiling point and polarity, coupled with mass spectrometric detection for peak identification. This can be a powerful tool for identifying and quantifying volatile impurities.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for fast, efficient separations and is considered a "green" chromatography technique. While particularly useful for chiral separations, it can also be applied to achiral analysis and purification, often providing different selectivity compared to HPLC.
Table 5: Application of Chromatographic Techniques for Analysis.
| Technique | Principle | Application for this compound | Typical Conditions |
|---|---|---|---|
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase | Purity assessment, quantification, reaction monitoring | C18 column, Water/Acetonitrile mobile phase, UV detection |
| GC-MS | Partitioning between a gas mobile phase and a liquid/solid stationary phase | Identification of volatile impurities, purity analysis | Capillary column (e.g., DB-5), temperature gradient, MS detector |
| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase | Orthogonal purity check, preparative purification | Packed column, CO₂/Methanol mobile phase, UV/MS detection |
Theoretical and Computational Investigations of 4 Tert Butoxy Pyrimidine 5 Carbaldehyde
Quantum Chemical Calculations of Molecular Geometry, Electronic Properties, and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(tert-Butoxy)pyrimidine-5-carbaldehyde, these calculations would typically begin with geometry optimization. Using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) is determined by finding the minimum energy structure on the potential energy surface. This process yields precise bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a range of electronic properties can be calculated. These include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and the distribution of electronic charge (e.g., through Mulliken or Natural Bond Orbital population analysis). Energetic properties such as the total electronic energy, enthalpy of formation, and vibrational frequencies are also computed. Vibrational frequency analysis is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and can be used to predict the compound's infrared (IR) and Raman spectra. nih.govnih.gov
Density Functional Theory (DFT) Studies for Reactivity Prediction and Frontier Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful tool for predicting the chemical reactivity of molecules. researchgate.net The analysis centers on the frontier molecular orbitals (FMOs): the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. researchgate.net From these orbital energies, global reactivity descriptors can be calculated:
Ionization Potential (I): ≈ -EHOMO
Electron Affinity (A): ≈ -ELUMO
Electronegativity (χ): ≈ (I + A) / 2
Chemical Hardness (η): ≈ (I - A) / 2
Electrophilicity Index (ω): = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical attack. rsc.org
Below is a hypothetical data table illustrating the kind of results a DFT study would yield.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Note: This data is illustrative and not based on actual calculations.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -1.75 |
| HOMO-LUMO Gap | ΔE | 5.10 |
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 1.75 |
| Electronegativity | χ | 4.30 |
| Chemical Hardness | η | 2.55 |
| Electrophilicity Index | ω | 3.62 |
Computational Analysis of Reaction Mechanisms and Transition State Structures for Transformations Involving this compound
Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. For transformations involving this compound, such as nucleophilic addition to the aldehyde group or substitution at the pyrimidine (B1678525) ring, computational analysis can map the entire reaction coordinate. nih.gov
This involves identifying and characterizing all stationary points along the reaction pathway, including reactants, intermediates, transition states, and products. Transition state (TS) structures, which represent the highest energy point along the reaction coordinate, are located and optimized. A key feature of a true transition state is the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. montclair.edu
By calculating the energies of these stationary points, an energy profile for the reaction can be constructed. This profile reveals the activation energies (the energy difference between reactants and transition states) for each step, allowing for the determination of the rate-determining step of the mechanism. Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that a located transition state correctly connects the desired reactants and products.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Systems Containing the Compound
Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, which has rotatable bonds (particularly in the tert-butoxy (B1229062) group), MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion at a given temperature, researchers can identify the most populated conformations and the energy barriers between them.
MD simulations are also essential for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water, ethanol) or other solutes, one can analyze how it interacts with its environment. This includes the formation and dynamics of hydrogen bonds, van der Waals interactions, and π-π stacking if applicable. Radial distribution functions can be calculated to understand the structuring of the solvent around the molecule. This information is critical for understanding its solubility, aggregation behavior, and how it might interact with a biological target like a protein active site.
Emerging Research Avenues and Future Directions in 4 Tert Butoxy Pyrimidine 5 Carbaldehyde Chemistry
Development of Novel and More Sustainable Synthetic Routes, including Flow Chemistry Applications
The development of novel and sustainable synthetic routes for 4-(tert-Butoxy)pyrimidine-5-carbaldehyde is a key area for future research. Current synthetic approaches often rely on traditional batch methods which can be limited by factors such as energy consumption, solvent waste, and scalability. Future efforts are anticipated to focus on greener and more efficient methodologies.
One promising direction is the application of flow chemistry . Continuous flow processes offer significant advantages over batch synthesis, including enhanced heat and mass transfer, improved reaction control, and increased safety for handling reactive intermediates. arxiv.org The synthesis of heterocyclic compounds, including pyrimidines, has been shown to benefit from flow chemistry, often leading to higher yields and shorter reaction times. pku.edu.cnnih.govnih.gov For this compound, a flow-based synthesis could streamline its production, potentially enabling a more efficient multi-step synthesis from simple precursors. This could involve, for example, the continuous formation of the pyrimidine (B1678525) core followed by in-line functionalization.
Furthermore, there is a growing emphasis on the use of sustainable and environmentally benign reagents and catalysts. Research into catalytic routes that minimize waste and utilize renewable resources is paramount. This includes the exploration of biocatalysis or heterogeneous catalysis for the synthesis of the pyrimidine core, which could lead to more sustainable production methods for this valuable building block.
Exploration of Underexplored Reactivity Profiles and Derivatization Strategies for Enhanced Synthetic Utility
The aldehyde and tert-butoxy (B1229062) groups on the pyrimidine ring of this compound offer a rich playground for chemical transformations. While the aldehyde is a well-known handle for various reactions such as reductive aminations, Wittig reactions, and condensations, its reactivity in the specific context of this sterically hindered and electronically modified pyrimidine ring is not fully explored.
Future research should systematically investigate the reactivity of the aldehyde group with a diverse range of nucleophiles and reagents to build a comprehensive reactivity profile. jocpr.com This could uncover novel transformations and provide access to a wider array of downstream products. For instance, its participation in multicomponent reactions could be a fruitful area of exploration for the rapid generation of molecular complexity from a single core structure. mdpi.com
The tert-butoxy group, while primarily a protecting group, can also influence the reactivity of the pyrimidine ring. Its bulky nature may direct reactions to other positions on the ring or modulate the reactivity of the aldehyde. A deeper understanding of these steric and electronic effects is needed. Moreover, strategies for the selective deprotection of the tert-butoxy group under mild conditions are crucial for its utility in multi-step syntheses, allowing for the unmasking of a hydroxyl group for further functionalization.
Integration of this compound into Automated Synthesis and High-Throughput Experimentation Platforms
The increasing role of automation and high-throughput experimentation (HTE) in chemical research presents a significant opportunity for accelerating the exploration of this compound's synthetic potential. Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by systematically varying reaction partners and conditions.
Integrating this pyrimidine aldehyde into automated workflows would enable the efficient exploration of its chemical space. For example, an automated platform could perform a matrix of reactions, such as reductive aminations with a large set of primary and secondary amines, to quickly produce a library of 4-(tert-butoxy)pyrimidin-5-yl)methanamine derivatives. The resulting compounds could then be screened for biological activity or material properties using HTE techniques.
This approach not only accelerates the discovery of new molecules with desired functions but also generates large datasets that can be used to train machine learning models for predicting reaction outcomes and guiding future synthetic efforts. The development of intelligent systems for automated molecular patent infringement assessment also highlights the growing synergy between automated chemistry and data-driven legal analysis. arxiv.org
Expanding its Applications as a Precursor in Specialized Organic Materials and Advanced Chemical Entities
While substituted pyrimidines are well-established in pharmaceuticals, the potential of this compound as a precursor for specialized organic materials is an area ripe for investigation. The pyrimidine core is known for its electronic properties and its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for the design of functional materials.
Future research could explore the incorporation of this building block into polymers, metal-organic frameworks (MOFs), or organic light-emitting diodes (OLEDs). The aldehyde functionality provides a convenient point for polymerization or for grafting onto other material scaffolds. The tert-butoxy group could be used to tune the solubility and processing characteristics of the resulting materials, and its subsequent removal could create new functionalities within the material.
In the realm of advanced chemical entities, this compound can serve as a key intermediate for the synthesis of complex molecules with potential applications in agrochemicals, probes for chemical biology, or as ligands for catalysis. Its unique substitution pattern could lead to the discovery of novel bioactive compounds or materials with unique photophysical properties.
Advanced Computational Modeling for Rational Design and Optimization in Synthetic Applications of Pyrimidine Carbaldehydes
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can be invaluable for the rational design of synthetic routes and novel derivatives of this compound.
Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reactivity of the aldehyde group, predict the outcomes of different reactions, and elucidate reaction mechanisms. pku.edu.cn Such studies can help in selecting the optimal reaction conditions and reagents, thereby reducing the amount of experimental work required. For instance, computational models can predict the relative reactivity of different positions on the pyrimidine ring, guiding selective functionalization strategies.
Furthermore, computational tools can be used to predict the properties of virtual libraries of derivatives. By calculating properties such as electronic structure, conformational preferences, and intermolecular interactions, it is possible to screen for molecules with desired characteristics before they are synthesized. This in silico screening can significantly accelerate the discovery of new materials and biologically active compounds derived from this compound. Recent advancements in using computational methods to predict the chemical reactivity of covalent compounds can also be applied to understand and modulate the reactivity of this pyrimidine aldehyde for specific applications. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(tert-Butoxy)pyrimidine-5-carbaldehyde?
- Methodology : A common approach involves introducing the tert-butoxy group via nucleophilic substitution or protection of a hydroxyl group using tert-butyl reagents (e.g., tert-butyl chloroformate). The aldehyde moiety can be introduced through oxidation of a primary alcohol or direct formylation using Vilsmeier-Haack or Duff reactions. Ensure inert conditions to prevent oxidation of the aldehyde during synthesis .
- Key Considerations : Regioselectivity in pyrimidine substitution and stability of the aldehyde group under reaction conditions must be monitored via TLC or in situ NMR.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR to confirm the tert-butoxy group (e.g., singlet at ~1.3 ppm for tert-butyl protons) and aldehyde proton (downfield ~9-10 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm) and C-O (tert-butoxy, ~1250 cm) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., expected ) and fragmentation patterns .
Q. What safety precautions are essential when handling pyrimidine derivatives with aldehyde functionalities?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Tert-butoxy groups are generally stable, but aldehydes may release vapors; monitor exposure limits. For spills, neutralize with sodium bisulfite and consult safety protocols for pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize aldehyde oxidation during synthesis?
- Methodology :
- Use reducing atmospheres (e.g., nitrogen/argon) and low temperatures.
- Add stabilizers like hydroquinone or BHT to inhibit radical-mediated oxidation.
- Employ mild oxidizing agents (e.g., MnO) for controlled aldehyde formation .
- Data Analysis : Compare reaction yields under varying conditions (e.g., aerobic vs. inert) via HPLC or GC-MS to identify optimal parameters.
Q. What strategies improve regioselectivity when introducing substituents to the pyrimidine ring?
- Methodology :
- Directed Metalation : Use directing groups (e.g., tert-butoxy) to guide electrophilic substitution at the 5-position.
- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for controlled C-C/N bond formation.
- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .
Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?
- Methodology :
- Conduct variable-temperature NMR in solvents like DMSO-d or CDCl to observe tautomeric shifts (e.g., aldehyde vs. enol forms).
- Compare NMR chemical shifts at 25°C vs. −40°C to identify dominant tautomers .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodology :
- HPLC-MS/MS : Use reverse-phase columns (C18) with gradient elution to separate aldehydes from oxidation byproducts (e.g., carboxylic acids).
- Spiking Experiments : Add known impurities (e.g., 5-hydroxypyrimidine derivatives) to validate detection limits .
Application-Oriented Questions
Q. How can this compound serve as a precursor in drug discovery?
- Methodology :
- The aldehyde group enables condensation reactions (e.g., formation of Schiff bases with amines) for bioactive molecule libraries.
- Example: React with hydrazines to synthesize pyrimidine-based hydrazones for antimicrobial screening .
Q. What are the limitations of using tert-butoxy as a protective group in pyrimidine chemistry?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
